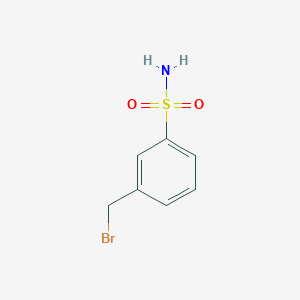

3-Bromomethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

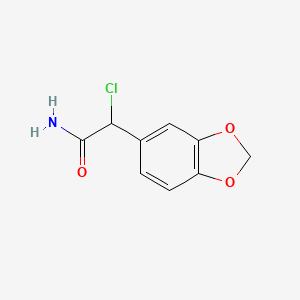

3-Bromomethylbenzenesulfonamide is an organosulfur compound with the molecular formula C7H8BrNO2S . It has a molecular weight of 250.12 .

Synthesis Analysis

The synthesis of 3-Bromomethylbenzenesulfonamide involves the reaction of 3-(hydroxymethyl)benzenesulfonamide with phosphorus tribromide in dichloromethane at 20°C . The mixture is stirred overnight, yielding 3-Bromomethylbenzenesulfonamide .Molecular Structure Analysis

The molecular structure of 3-Bromomethylbenzenesulfonamide is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis

3-Bromomethylbenzenesulfonamide is a solid under normal conditions . It is stored under an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

- Field : Medicine, Pharmacology

- Application : Sulfonamides, including 3-Bromomethylbenzenesulfonamide, have been used as antibacterial drugs for decades . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .

- Methods : These drugs are typically administered orally or intravenously. They work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth .

- Results : Sulfonamides have been effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- Field : Chemistry

- Application : 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .

- Methods : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound is analyzed by X-ray diffraction .

- Results : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .

Antibacterial Drugs

Synthesis and Characterization

- Field : Medicine, Oncology

- Application : Some sulfonamides have shown potential as anticancer agents .

- Methods : These compounds can inhibit the growth of cancer cells by interfering with their metabolic processes .

- Results : While the specific results can vary depending on the type of cancer and the specific sulfonamide used, some sulfonamides have shown promising results in preclinical studies .

- Field : Biochemistry

- Application : Sulfonamides can inhibit the activity of the enzyme urease, which is involved in the breakdown of urea .

- Methods : These compounds bind to the active site of the enzyme, preventing it from catalyzing its reaction .

- Results : This can be useful in the treatment of certain medical conditions, such as urinary tract infections and peptic ulcers, which are associated with high levels of urease activity .

- Field : Biochemistry

- Application : Sulfonamides can inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

- Methods : These compounds bind to the active site of the enzyme, preventing it from catalyzing its reaction .

- Results : This can be useful in the treatment of certain medical conditions, such as glaucoma, epilepsy, and altitude sickness .

- Field : Organic Chemistry

- Application : 3-Bromomethylbenzenesulfonamide can be used in the bromomethylation of thiols .

- Methods : This involves reacting the thiol with 3-Bromomethylbenzenesulfonamide in the presence of a suitable catalyst .

- Results : This reaction can produce bromomethyl sulfides, which are useful building blocks in organic synthesis .

Anticancer Activity

Urease Inhibitory Activity

Carbonic Anhydrase Inhibitory Activity

Bromomethylation of Thiols

- Field : Biochemistry

- Application : Sulfonamides can exhibit radical scavenging activity .

- Methods : These compounds can neutralize free radicals in the body, which can help prevent oxidative stress .

- Results : This can be useful in the prevention of various diseases associated with oxidative stress, such as cardiovascular diseases and cancer .

- Field : Biochemistry

- Application : Sulfonamides can inhibit the activity of the enzyme lactoperoxidase .

- Methods : These compounds bind to the enzyme, preventing it from catalyzing its reaction .

- Results : This can be useful in the treatment of certain medical conditions, such as inflammatory diseases .

- Field : Medicine, Mycology

- Application : Some sulfonamides have shown potential as antifungal agents .

- Methods : These compounds can inhibit the growth of fungi by interfering with their metabolic processes .

- Results : While the specific results can vary depending on the type of fungus and the specific sulfonamide used, some sulfonamides have shown promising results in preclinical studies .

- Field : Medicine, Microbiology

- Application : Some sulfonamides have shown potential as anti-mycobacterial agents .

- Methods : These compounds can inhibit the growth of mycobacteria by interfering with their metabolic processes .

- Results : While the specific results can vary depending on the type of mycobacteria and the specific sulfonamide used, some sulfonamides have shown promising results in preclinical studies .

- Field : Organic Chemistry

- Application : 3-Bromomethylbenzenesulfonamide can be used in the bromomethylation of thiols .

- Methods : This involves reacting the thiol with 3-Bromomethylbenzenesulfonamide in the presence of a suitable catalyst .

- Results : This reaction can produce bromomethyl sulfides, which are useful building blocks in organic synthesis .

Radical Scavenging Activity

Non-competitive Lactoperoxidase Inhibitory Activity

Antifungal Activity

Anti-mycobacterial Activity

Bromomethylation of Thiols

Safety And Hazards

3-Bromomethylbenzenesulfonamide is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-(bromomethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNIOOLFFGHZMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604744 |

Source

|

| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromomethylbenzenesulfonamide | |

CAS RN |

220798-52-7 |

Source

|

| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)